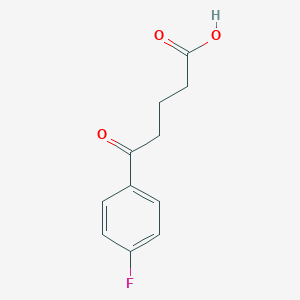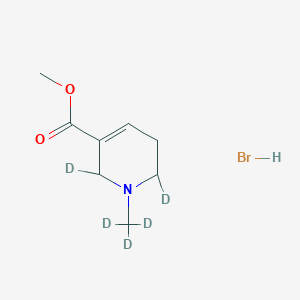
Arecoline-d5 Hydrobromide Salt
Übersicht
Beschreibung
Arecoline-d5 Hydrobromide Salt is a labeled salt of arecoline . It is a cholinergic alkaloid from seeds of the betel nut palm Areca catechu . The CAS Number is 131448-18-5 and the Molecular Weight is 241.14 . It is used for research purposes .
Molecular Structure Analysis
The Molecular Formula of Arecoline-d5 Hydrobromide Salt is C8H8D5NO2.HBr . The molecular weight is 241.14 .
Physical And Chemical Properties Analysis
Arecoline-d5 Hydrobromide Salt is a solid substance . It is soluble in Chloroform . The melting point is between 162-165° C .
Wissenschaftliche Forschungsanwendungen
Chemical Reference
Arecoline-d5 Hydrobromide Salt, being a small molecule compound labeled with stable isotopes, can be used as a chemical reference for chemical identification, qualitative, quantitative, detection, etc .
Neurotransmission
Arecoline-d5 Hydrobromide Salt is used in research related to neurotransmission. It is known to have effects on acetylcholine receptors, which play a crucial role in the nervous system .
Memory, Learning, and Cognition
This compound is also used in studies related to memory, learning, and cognition. Its impact on acetylcholine receptors can influence these cognitive functions .
Parkinson’s Disease
Research into Parkinson’s disease, a neurodegenerative disorder, also utilizes Arecoline-d5 Hydrobromide Salt. The compound’s interaction with acetylcholine receptors may provide insights into the disease’s progression and potential treatments .
Schizophrenia
Arecoline-d5 Hydrobromide Salt is used in research on schizophrenia, a mental disorder characterized by abnormal behavior, strange speech, and a decreased ability to understand reality. Its effects on neurotransmission could shed light on this complex disorder .
Pain and Inflammation
The compound is used in studies related to pain and inflammation. Its interaction with various receptors and systems in the body could provide valuable insights into pain management and anti-inflammatory treatments .
Gastrointestinal Tract Research
Modern research has shown that arecoline, the main active ingredient in areca nut, stimulates the contraction of the gastrointestinal tract muscles in several ways . Arecoline-d5 Hydrobromide Salt, being a labeled version of arecoline, can be used in similar research applications.
Cancer Research
Despite its potential health benefits, arecoline has been classified as ‘probably carcinogenic to humans’ (Group 2B carcinogen) by the International Agency for Research on Cancer . Arecoline-d5 Hydrobromide Salt can be used in cancer research to study the carcinogenic effects of arecoline and potential ways to mitigate them.
Wirkmechanismus
Target of Action
Arecoline-d5 Hydrobromide Salt, the principal active alkaloid in the areca nut, is known for its ability to induce euphoric sensations . It is an agonist at both muscarinic and nicotinic acetylcholine receptors . These receptors play a crucial role in the nervous system, affecting various physiological functions.
Mode of Action
As an agonist, Arecoline-d5 Hydrobromide Salt binds to the muscarinic and nicotinic acetylcholine receptors, mimicking the action of the neurotransmitter acetylcholine . This binding triggers a series of biochemical reactions that lead to the observed physiological effects.
Biochemical Pathways
The exact biochemical pathways affected by Arecoline-d5 Hydrobromide Salt are complex and involve multiple organ systems . The compound’s interaction with acetylcholine receptors can influence various physiological processes, including those within the oral cavity, central nervous system, cardiovascular system, and digestive system .
Pharmacokinetics
Arecoline is rapidly metabolized to arecaidine mainly in the liver, but also in the kidney . .
Result of Action
The binding of Arecoline-d5 Hydrobromide Salt to acetylcholine receptors can lead to a range of effects, depending on the specific receptor and the location in the body. For example, it can induce euphoric sensations . It’s important to note that the international agency for research on cancer has classified arecoline as ‘probably carcinogenic to humans’ (group 2b carcinogen) .
Safety and Hazards
When handling Arecoline-d5 Hydrobromide Salt, it is recommended to wash face, hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
methyl 2,6-dideuterio-1-(trideuteriomethyl)-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.BrH/c1-9-5-3-4-7(6-9)8(10)11-2;/h4H,3,5-6H2,1-2H3;1H/i1D3,5D,6D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOJRQLKMVSHHZ-UKYXHEKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C(=O)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1CC=C(C(N1C([2H])([2H])[2H])[2H])C(=O)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80486722 | |
| Record name | Arecoline-d5 Hydrobromide Salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arecoline-d5 Hydrobromide Salt | |
CAS RN |
131448-18-5 | |
| Record name | Arecoline-d5 Hydrobromide Salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



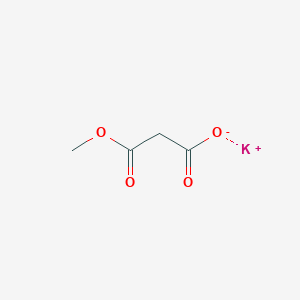
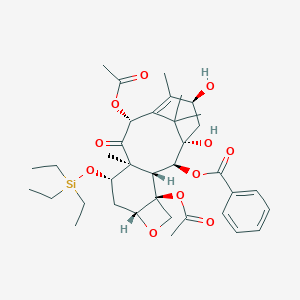


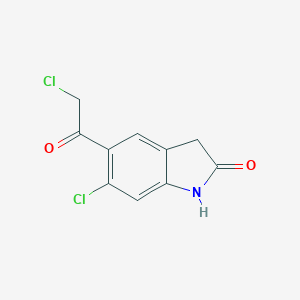
![6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI)](/img/structure/B19024.png)

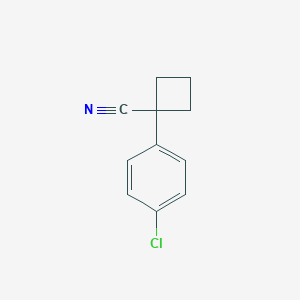
![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B19030.png)
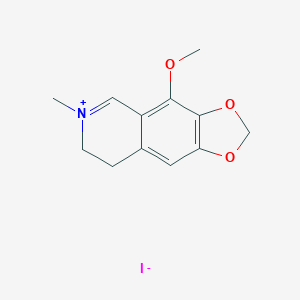

![3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B19037.png)
![3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone](/img/structure/B19038.png)
